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Compound of Interest

Compound Name: 3-Butylphenol

Cat. No.: B1617764

This guide provides a comprehensive overview of the spectroscopic data for 3-butylphenol,
catering to researchers, scientists, and professionals in drug development. The information is
presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure

Caption: Chemical structure of 3-Butylphenol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.1 t 1H Ar-H
~6.7-6.9 m 3H Ar-H
~4.8 s (broad) 1H -OH
2.55 t 2H -CH:- (benzylic)
1.58 sextet 2H -CH2-
1.35 sextet 2H -CHz-
0.92 t 3H -CHs

13C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm) Assignment
155.5 C-OH

144.5 C-CaHo

129.5 Ar-CH

120.9 Ar-CH

116.3 Ar-CH

113.0 Ar-CH

35.5 -CH:- (benzylic)
33.7 -CHa-

224 -CH2-

13.9 -CHs

Infrared (IR) Spectroscopy[2][3]
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

~3350 Strong, Broad

bonded)
3050-3000 Medium Aromatic C-H stretch
2955, 2928, 2858 Strong Aliphatic C-H stretch

~1600, ~1585, ~1470

Medium-Strong

Aromatic C=C ring stretch

~1450 Medium CH:z bend
~1230 Strong C-O stretch

Aromatic C-H out-of-plane
~870, ~780, ~690 Strong

bend

Mass Spectrometry (M) @@

m/z Relative Intensity (%) Assignment
150 ~60 [M]* (Molecular ion)
M - CsH7]* (Loss of propyl
107 100 [ sH7]* ( propy
radical)
77 ~20 [CeHs]* (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are

general protocols for phenolic compounds and can be adapted for 3-butylphenol.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 3-butylphenol in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or acetone-ds) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
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 Instrumentation: Utilize a 400 MHz or higher field Nuclear Magnetic Resonance (NMR)
spectrometer.

e IH NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.

e 13C NMR Parameters:

o Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Spectral Width: 0 to 220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024 or more, as the natural abundance of 3C is low.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). For *H NMR, integrate the signals to determine the
proton ratios.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat (for liquids): Place a drop of 3-butylphenol between two KBr or NaCl plates.

o Attenuated Total Reflectance (ATR) (for solids/liquids): Place a small amount of the
sample directly on the ATR crystal and apply pressure to ensure good contact.
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o KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr
powder. Press the mixture into a transparent pellet using a hydraulic press.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e FTIR Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

o Data Acquisition: Record a background spectrum of the empty sample compartment (or
clean ATR crystal/KBr plates). Then, acquire the spectrum of the sample. The instrument's
software will automatically ratio the sample spectrum to the background to generate the final
absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of 3-butylphenol (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol. Derivatization (e.g., silylation) may be
performed to improve volatility and peak shape, although it is not always necessary for
simple phenols.[2]

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as
a quadrupole or ion trap analyzer.[2]

o GC Parameters:[2]

[e]

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

[e]

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

o

Injector Temperature: 250-280 °C.

[¢]

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2
minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
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e MS Parameters:[2]
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.

o Data Analysis: Identify the compound by its retention time and by comparing its mass
spectrum to a spectral library (e.g., NIST).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
compound like 3-butylphenol.

Sample Preparation

3-Butylphenol Sample

Pl N

Prepare NMR Sample Prepare IR Sample Prepare GC-MS Sample
(Dissolve in deuterated solvent) (Neat, ATR, or KBr pellet) (Dissolve in volatile solvent)

Spectrgscopic Analysis

NMR Spectroscopy

(*H and 13C) IR Spectroscopy Mass Spectrometry (GC-MS)

Data Interpretation

Determine Molecular Weight
and Fragmentation Pattern

Analyze Chemical Shifts,

Coupling, and Integration Identify Functional Groups

Structural Elucidation of
3-Butylphenol
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 3-Butylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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